molecular formula C15H15ClN2OS B601373 Impureza 7 de Clopidogrel CAS No. 444728-13-6

Impureza 7 de Clopidogrel

Número de catálogo: B601373
Número CAS: 444728-13-6
Peso molecular: 306.82
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Clopidogrel Impurity 7 is a byproduct formed during the synthesis of clopidogrel, a widely used antiplatelet medication. Clopidogrel is primarily used to prevent blood clots in patients with cardiovascular diseases. Impurities like Clopidogrel Impurity 7 are crucial to identify and control to ensure the safety and efficacy of the pharmaceutical product.

Aplicaciones Científicas De Investigación

Analytical Chemistry

Clopidogrel Impurity 7 serves as a reference standard in analytical chemistry. Its role is crucial for the following applications:

  • Quality Control : It aids in the development and validation of analytical methods for the quantification of clopidogrel and its related compounds. This is essential for ensuring the purity and efficacy of pharmaceutical formulations.
  • Stability Studies : The impurity can be used to assess the stability of clopidogrel formulations under various conditions, including temperature and pH variations. For instance, formulations containing clopidogrel free base have shown improved stability profiles when compared to traditional formulations .

Table 1: Stability Comparison of Clopidogrel Formulations

Formulation TypeStability at pH 9-10Thermal DegradationChiral Conversion
Aqueous Emulsion<1.2% HydrolysisInhibited<1.5% R-Enantiomer
Cyclodextrin-basedHigh degradationSignificantHigh R-Enantiomer
Clopidogrel BisulfateModerateModerateModerate

Pharmacogenetics and Clinical Applications

Research indicates that Clopidogrel Impurity 7 may have implications in pharmacogenetics, particularly concerning patients undergoing percutaneous coronary intervention (PCI). The effectiveness of clopidogrel can be influenced by genetic variations in the CYP2C19 gene, which affects drug metabolism .

  • Case Studies : Patients identified as CYP2C19 poor metabolizers exhibit reduced efficacy of clopidogrel, leading to increased risks of adverse cardiovascular outcomes such as stent thrombosis . This highlights the need for personalized medicine approaches where Clopidogrel Impurity 7 could be utilized to better understand patient responses to treatment.

Pharmaceutical Development

The compound is also significant in pharmaceutical development:

  • Formulation Development : Research has shown that formulations using Clopidogrel Impurity 7 can minimize degradation and maintain the active form of clopidogrel during storage and processing. This is particularly relevant for patients who cannot tolerate oral administration due to gastrointestinal side effects .
  • Regulatory Compliance : The presence of impurities like Clopidogrel Impurity 7 must be monitored to comply with regulatory standards set by agencies such as the FDA and EMA. Studies have demonstrated that formulations can be designed to meet these standards while ensuring therapeutic efficacy .

Future Directions and Research Needs

Further research is needed to explore the full potential of Clopidogrel Impurity 7 in clinical settings:

  • Longitudinal Studies : Investigating long-term outcomes for patients treated with clopidogrel while monitoring levels of impurities could provide insights into the safety and efficacy of therapy.
  • Broader Applications : Understanding how Clopidogrel Impurity 7 interacts with other medications could lead to improved combination therapies for cardiovascular diseases.

Mecanismo De Acción

Target of Action

Clopidogrel, the parent compound of Clopidogrel Impurity 7, primarily targets the platelet P2Y12 receptor . This receptor plays a crucial role in platelet aggregation, a process that leads to the formation of blood clots .

Mode of Action

Clopidogrel is a prodrug, which means it requires in vivo biotransformation to become active . The active metabolite of Clopidogrel selectively inhibits the binding of adenosine diphosphate (ADP) to its platelet P2Y12 receptor . This prevents the activation of the glycoprotein GPIIb/IIIa receptor complex, thereby reducing platelet aggregation . This action is irreversible .

Biochemical Pathways

The biochemical pathway of Clopidogrel involves its conversion to an active metabolite by cytochrome P450 isoenzymes, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4 . This active metabolite then inhibits the binding of ADP to the platelet P2Y12 receptor, preventing platelet aggregation .

Pharmacokinetics

Clopidogrel’s pharmacokinetics involve its absorption and metabolism to an active metabolite. Only 15% of the absorbed Clopidogrel dose is transformed by isoenzymes of cytochrome P450 (CYP) 1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4 to a thiol metabolite (CTM), which is responsible for the antithrombotic effect of Clopidogrel .

Result of Action

The result of Clopidogrel’s action is the prevention of blood clots. This is particularly beneficial for patients with an increased risk of having them, such as those who have or have had a heart attack, unstable angina, a stroke or “mini-stroke” (transient ischaemic attack or TIA), peripheral arterial disease, or an operation on their heart or blood vessels, such as a coronary stent insertion .

Action Environment

The action of Clopidogrel can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. Non-Steroidal Anti-inflammatory drugs (NSAIDs) may have an additive effect on the risk of bleeding when given with Clopidogrel . Similarly, Low Molecular Weight Heparin (LMWH) and Unfractionated Heparin (UFH) are predicted to increase the risk of bleeding events when given with Clopidogrel . Therefore, the environment in which Clopidogrel is administered can significantly influence its action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

Clopidogrel Impurity 7 plays a crucial role in biochemical reactions as an intermediate in the synthesis of Clopidogrel. It interacts with various enzymes, proteins, and other biomolecules during its formation and subsequent conversion to Clopidogrel. Notably, it interacts with cytochrome P450 enzymes, particularly CYP2C19, which is essential for its metabolic activation . The nature of these interactions involves the oxidation of Clopidogrel Impurity 7 to form the active thiol metabolite, which then binds irreversibly to the P2Y12 ADP receptors on platelets, inhibiting platelet aggregation .

Cellular Effects

Clopidogrel Impurity 7 influences various cellular processes, particularly in platelets. It affects cell signaling pathways by inhibiting the P2Y12 ADP receptors, which play a critical role in platelet activation and aggregation . This inhibition leads to reduced platelet aggregation, thereby preventing thrombotic events. Additionally, Clopidogrel Impurity 7 impacts gene expression related to platelet function and cellular metabolism, contributing to its antithrombotic effects .

Molecular Mechanism

The molecular mechanism of Clopidogrel Impurity 7 involves its conversion to the active thiol metabolite through a two-step oxidation process mediated by cytochrome P450 enzymes . This active metabolite then binds irreversibly to the P2Y12 ADP receptors on platelets, preventing ADP from binding to these receptors. This inhibition blocks the activation of the glycoprotein GPIIb/IIIa complex, which is essential for platelet aggregation . Additionally, Clopidogrel Impurity 7 may also influence enzyme inhibition or activation and changes in gene expression related to platelet function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Clopidogrel Impurity 7 change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Clopidogrel Impurity 7 remains stable under controlled conditions, but its degradation products may have different biological activities . Long-term effects observed in in vitro and in vivo studies include sustained inhibition of platelet aggregation and potential impacts on other cellular processes .

Dosage Effects in Animal Models

The effects of Clopidogrel Impurity 7 vary with different dosages in animal models. At lower doses, it effectively inhibits platelet aggregation without significant adverse effects . At higher doses, Clopidogrel Impurity 7 may exhibit toxic effects, including increased bleeding risk and potential impacts on other organ systems . Threshold effects observed in these studies indicate that careful dosage management is essential to balance efficacy and safety .

Metabolic Pathways

Clopidogrel Impurity 7 is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The primary pathway involves its oxidation to form the active thiol metabolite, which then exerts its antithrombotic effects by inhibiting the P2Y12 ADP receptors on platelets . Additionally, other enzymes, such as carboxylesterase 1 (CES1), play a role in its metabolism, converting it to inactive metabolites . These metabolic pathways influence the overall efficacy and safety profile of Clopidogrel Impurity 7 .

Transport and Distribution

Clopidogrel Impurity 7 is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, Clopidogrel Impurity 7 is distributed to specific compartments where it undergoes metabolic activation . Its localization and accumulation within tissues are influenced by factors such as binding affinity and cellular uptake mechanisms .

Subcellular Localization

The subcellular localization of Clopidogrel Impurity 7 is critical for its activity and function. It is primarily localized in the cytoplasm, where it undergoes metabolic activation by cytochrome P450 enzymes . Additionally, Clopidogrel Impurity 7 may be directed to specific organelles, such as the endoplasmic reticulum, where it interacts with enzymes involved in its metabolism . Targeting signals and post-translational modifications may also influence its subcellular localization and activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Clopidogrel Impurity 7 typically involves the reaction of 2-chlorophenyl glycine with thionyl chloride and methanol in a molar ratio of 1:1:1 . This reaction produces the intermediate compounds that eventually lead to the formation of Clopidogrel Impurity 7.

Industrial Production Methods: In industrial settings, the production of Clopidogrel Impurity 7 is controlled through rigorous quality assurance processes. High-performance liquid chromatography (HPLC) is often used to monitor and separate impurities during the synthesis of clopidogrel . The use of specific columns and mobile phases, such as acetonitrile and water, helps achieve the desired separation and purity levels.

Análisis De Reacciones Químicas

Types of Reactions: Clopidogrel Impurity 7 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.

Comparación Con Compuestos Similares

    Ticlopidine: Another thienopyridine antiplatelet agent with similar mechanisms of action but different side effect profiles.

    Prasugrel: A newer thienopyridine with a faster onset of action and higher potency compared to clopidogrel.

    Ticagrelor: A non-thienopyridine antiplatelet agent that reversibly binds to the P2Y12 receptors.

Uniqueness of Clopidogrel Impurity 7: Clopidogrel Impurity 7 is unique in its specific formation during the synthesis of clopidogrel. Its identification and control are crucial for ensuring the safety and efficacy of clopidogrel products. Unlike other similar compounds, Clopidogrel Impurity 7 is not used therapeutically but serves as an important marker for quality control in pharmaceutical manufacturing .

Actividad Biológica

Clopidogrel, an antiplatelet medication widely used to prevent cardiovascular events, is a prodrug that requires metabolic activation to exert its therapeutic effects. Among its various impurities, Clopidogrel Impurity 7 (CPI7) has garnered attention due to its potential biological activities and implications in drug metabolism. This article explores the biological activity of CPI7, focusing on its mechanisms, pharmacokinetics, and clinical relevance.

Chemical Structure and Properties

Clopidogrel Impurity 7 is characterized by a nitroso group, which contributes to its unique reactivity and potential interactions with biological systems. The molecular formula of CPI7 is C16H16N2O2C_{16}H_{16}N_{2}O_{2}, and its structure can be represented as follows:

Clopidogrel Impurity 7  S o chlorophenyl 6 7 dihydrothieno 3 2 c pyridine 5 4H acetic acid\text{Clopidogrel Impurity 7 }\quad \text{ S o chlorophenyl 6 7 dihydrothieno 3 2 c pyridine 5 4H acetic acid}

The biological activity of CPI7 is primarily associated with its role as an intermediate in the synthesis of Clopidogrel. It participates in biochemical reactions involving various enzymes, particularly cytochrome P450 (CYP) enzymes, which are crucial for the metabolic activation of clopidogrel. The activation process involves two key steps:

  • Oxidation to 2-Oxoclopidogrel : Clopidogrel is first oxidized by CYP enzymes to form 2-oxoclopidogrel.
  • Formation of Active Metabolite (AM) : The 2-oxoclopidogrel is then converted into the active metabolite through further oxidation and reduction processes involving glutathione (GSH) .

Biological Activity and Pharmacokinetics

Research indicates that Clopidogrel Impurity 7 exhibits significant antiplatelet activity through the inhibition of ADP-induced platelet aggregation. In vitro studies have shown that CPI7 can irreversibly inhibit binding to the P2Y12 receptor, similar to the active metabolite of clopidogrel .

Key Findings:

  • Inhibition Potency : The IC50 values for CPI7 in inhibiting platelet aggregation have been reported at approximately 0.53 µM for binding inhibition and 1.8 µM for ADP-induced aggregation .
  • Metabolic Pathways : The pharmacokinetics of CPI7 are influenced by genetic polymorphisms in CYP enzymes, particularly CYP2C19, which can lead to variable responses in patients undergoing treatment with clopidogrel .

Case Studies

A review of clinical data highlights the impact of genetic variations on the efficacy of clopidogrel therapy. For instance, patients with CYP2C19*2 alleles exhibit reduced formation of active metabolites, leading to diminished antiplatelet effects. This has been linked to increased rates of adverse cardiovascular events post-percutaneous coronary intervention (PCI) .

Data Table: Pharmacokinetic Parameters of Clopidogrel and Its Metabolites

ParameterClopidogrelClopidogrel Impurity 7Active Metabolite (AM)
Cmax (ng/mL)2 - 4.5N/AVaries
Tmax (h)1.4 - 1.2N/AVaries
Half-life (t1/2)~7 hN/ARapid elimination
IC50 (µM)N/A0.531.8

Propiedades

Número CAS

444728-13-6

Fórmula molecular

C15H15ClN2OS

Peso molecular

306.82

Pureza

> 95%

Cantidad

Milligrams-Grams

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.